molecular formula C23H21N3O4 B14872115 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14872115
M. Wt: 403.4 g/mol
InChI Key: KPHUAELHSZZTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a phenyl ring, and a trimethoxybenzamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions.

    Coupling with Phenyl Ring: The imidazo[1,2-a]pyridine core is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Introduction of Trimethoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it can inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Trimethoxybenzamide Derivatives: Compounds with the trimethoxybenzamide group also show diverse biological activities.

Uniqueness

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is unique due to its combination of the imidazo[1,2-a]pyridine core and the trimethoxybenzamide group. This combination imparts distinct chemical properties and enhances its biological activities. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule for scientific research and drug development .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-16(13-20(29-2)22(19)30-3)23(27)24-17-8-6-7-15(11-17)18-14-26-10-5-4-9-21(26)25-18/h4-14H,1-3H3,(H,24,27)

InChI Key

KPHUAELHSZZTTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.